Diethyl 5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate
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Overview
Description
Diethyl5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate is a derivative of 1,4-dihydropyridine, a significant class of pharmacologically active molecules. These compounds are known for their broad spectrum of biological applications, including their use as antihypertensive agents, anticancer agents, and antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate typically involves a multistep synthetic route. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Substitution reactions can introduce different substituents onto the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridine compounds .
Scientific Research Applications
Diethyl5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated as a potential antihypertensive agent due to its structural similarity to other 1,4-dihydropyridine-based drugs.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of diethyl5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. For instance, as an antihypertensive agent, it may act on calcium channels, similar to other 1,4-dihydropyridine derivatives . The compound’s effects on microbial cells may involve disruption of cell membrane integrity or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: A well-known antihypertensive agent.
Nifedipine: Another antihypertensive drug with a similar structure.
Felodipine: Used for the treatment of high blood pressure.
Nicardipine: Also used to manage hypertension.
Uniqueness
Diethyl5-amino-2-oxo-6-phenyl-1,2-dihydropyridine-3,4-dicarboxylate is unique due to its specific functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C17H18N2O5 |
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Molecular Weight |
330.33 g/mol |
IUPAC Name |
diethyl 5-amino-2-oxo-6-phenyl-1H-pyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-16(21)11-12(17(22)24-4-2)15(20)19-14(13(11)18)10-8-6-5-7-9-10/h5-9H,3-4,18H2,1-2H3,(H,19,20) |
InChI Key |
CVBNMCCJVCPMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1N)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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